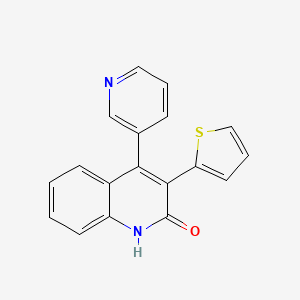
N-benzoyl-4-bromobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-4-bromobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzoyl group attached to a 4-bromobenzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-benzoyl-4-bromobenzohydrazide can be synthesized through the condensation reaction of 4-bromobenzohydrazide with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-benzoyl-4-bromobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Condensation Reactions: Typically involve the use of ethanol or methanol as solvents, with catalytic amounts of acetic acid.
Major Products Formed:
Substitution Reactions: Products include various substituted benzohydrazides, depending on the nucleophile used.
Condensation Reactions: Hydrazones and related derivatives are the primary products.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a precursor for the synthesis of bioactive compounds with antibacterial and anticancer properties.
Material Science: The compound can be used in the preparation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis and gas storage.
Biological Studies: Derivatives of N-benzoyl-4-bromobenzohydrazide have been investigated for their enzyme inhibitory activities, particularly against α-amylase, which is relevant in the treatment of diabetes.
Mecanismo De Acción
The mechanism of action of N-benzoyl-4-bromobenzohydrazide and its derivatives often involves interaction with specific molecular targets. For instance, its enzyme inhibitory activity is attributed to the compound’s ability to bind to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme function . The exact molecular pathways can vary depending on the specific biological target and the derivative used.
Comparación Con Compuestos Similares
4-Bromobenzohydrazide: Shares the bromobenzohydrazide core but lacks the benzoyl group, resulting in different reactivity and applications.
N-benzoylbenzohydrazide: Similar structure but without the bromine atom, leading to variations in chemical behavior and biological activity.
Uniqueness: N-benzoyl-4-bromobenzohydrazide is unique due to the presence of both the benzoyl and bromobenzohydrazide moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H11BrN2O2 |
|---|---|
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
N-benzoyl-4-bromobenzohydrazide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-6-11(7-9-12)14(19)17(16)13(18)10-4-2-1-3-5-10/h1-9H,16H2 |
Clave InChI |
RYUCPQBBPISBKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)


![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)


![4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid](/img/structure/B13879649.png)
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)


![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13879668.png)
